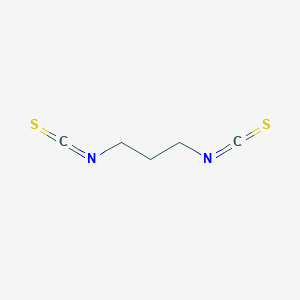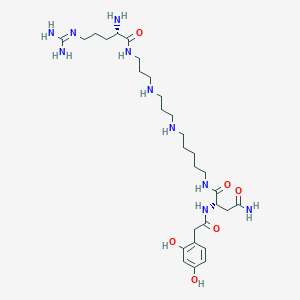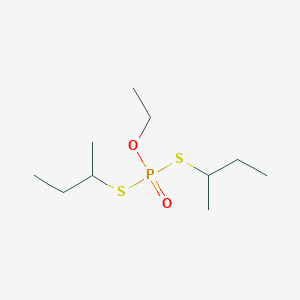
6-Phenyl-1,3,5-oxadiazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1,3,5-oxadiazine-2,4-dione, also known as phthalimide, is a heterocyclic organic compound that has been widely used in various fields of scientific research. This compound has been synthesized and studied for its unique properties and potential applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. In the field of chemistry, this compound has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In the field of biology, 6-Phenyl-1,3,5-oxadiazine-2,4-dione has been used as a tool for the study of protein-protein interactions and for the development of new drugs. In the field of medicine, 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives have been used as anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione is not fully understood. However, it is known to act as an electrophile and can react with nucleophiles, such as amino acids in proteins. This reaction can result in the modification of proteins and can affect their function. Phthalimide has also been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
6-Phenyl-1,3,5-oxadiazine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and can inhibit the growth of bacteria and fungi. In vivo studies have shown that 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives can have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Phenyl-1,3,5-oxadiazine-2,4-dione in lab experiments include its well-established synthesis method, its wide range of potential applications, and its unique properties. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are many future directions for the study of 6-Phenyl-1,3,5-oxadiazine-2,4-dione. One potential direction is the development of new 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives with improved properties and potential applications. Another direction is the study of the mechanism of action of 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives. Additionally, the potential use of 6-Phenyl-1,3,5-oxadiazine-2,4-dione derivatives as anti-cancer and anti-inflammatory agents should be further explored. Finally, the development of new synthesis methods for 6-Phenyl-1,3,5-oxadiazine-2,4-dione and its derivatives could lead to the discovery of new and useful compounds.
Synthesis Methods
The synthesis of 6-Phenyl-1,3,5-oxadiazine-2,4-dione can be achieved by the reaction of phthalic anhydride and aqueous ammonia. This reaction results in the formation of 6-Phenyl-1,3,5-oxadiazine-2,4-dione, which can then be further modified to produce 6-Phenyl-1,3,5-oxadiazine-2,4-dione. The synthesis of this compound has been well-established and is widely used in scientific research.
properties
CAS RN |
102618-90-6 |
|---|---|
Product Name |
6-Phenyl-1,3,5-oxadiazine-2,4-dione |
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-phenyl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O3/c12-8-10-7(14-9(13)11-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13) |
InChI Key |
CZLSHSVOTZSUFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2 |
synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)

